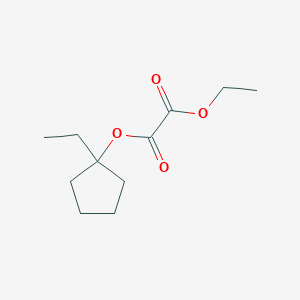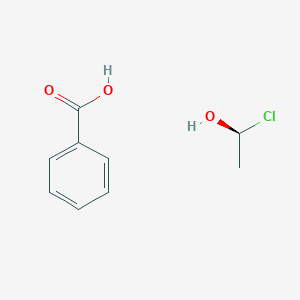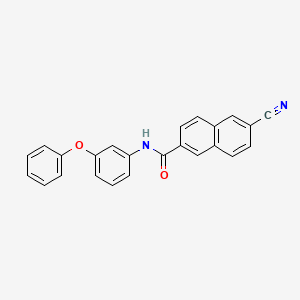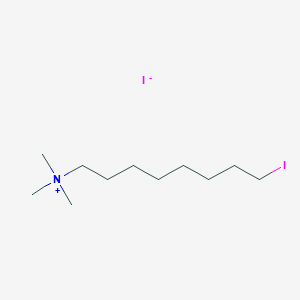
8-Iodo-N,N,N-trimethyloctan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-N,N,N-trimethyloctan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C11H24IN2. This compound is characterized by the presence of an iodine atom attached to the octyl chain and a trimethylammonium group. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide typically involves the quaternization of N,N,N-trimethyloctan-1-amine with iodomethane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N,N-trimethyloctan-1-amine in acetonitrile.
- Add iodomethane dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and precipitate the product by adding diethyl ether.
- Filter and wash the precipitate with diethyl ether to obtain the pure product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-Iodo-N,N,N-trimethyloctan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the formation of lower oxidation state products or removal of the iodine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Major Products
Substitution: Formation of N,N,N-trimethyloctan-1-aminium hydroxide, cyanide, or thiolate.
Oxidation: Formation of N,N,N-trimethyloctan-1-aminium oxide.
Reduction: Formation of N,N,N-trimethyloctan-1-amine.
Applications De Recherche Scientifique
8-Iodo-N,N,N-trimethyloctan-1-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of membrane proteins and ion channels due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its biocidal activity.
Mécanisme D'action
The mechanism of action of 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to the surfactant nature of the quaternary ammonium group, which interacts with the lipid components of the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodomethyltrimethylammonium iodide: Similar structure but with a shorter alkyl chain.
Trimethyl (iodomethyl)aminium iodide: Another quaternary ammonium compound with a different alkyl chain length.
Uniqueness
8-Iodo-N,N,N-trimethyloctan-1-aminium iodide is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. The longer octyl chain enhances its surfactant properties, making it more effective in disrupting lipid membranes compared to shorter-chain analogs.
Propriétés
Numéro CAS |
671192-60-2 |
|---|---|
Formule moléculaire |
C11H25I2N |
Poids moléculaire |
425.13 g/mol |
Nom IUPAC |
8-iodooctyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C11H25IN.HI/c1-13(2,3)11-9-7-5-4-6-8-10-12;/h4-11H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
PCSNUASGEZVOOV-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCCCCCCI.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)
![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)


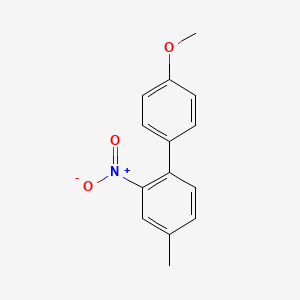
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
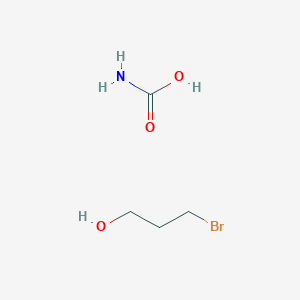
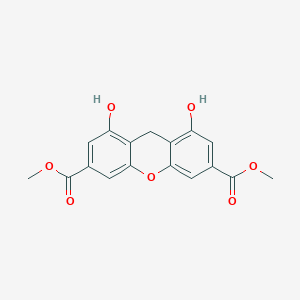
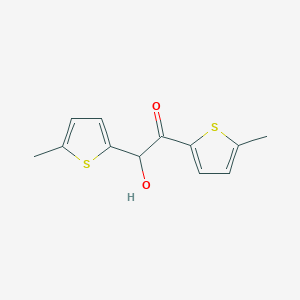
![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)

